molecular formula C22H21ClN2O2S B3013838 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 671200-42-3

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B3013838
CAS No.: 671200-42-3
M. Wt: 412.93
InChI Key: YHQHCBBWSXVONI-UHFFFAOYSA-N
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Description

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound that features a quinoline core structure

Preparation Methods

The synthesis of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., H₂/Pd), and nucleophiles (e.g., NH₃, RSH). Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product yields.

Scientific Research Applications

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core structure allows it to bind to active sites, potentially inhibiting or modulating biological pathways. For example, it may inhibit enzyme activity by forming stable complexes, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives, such as:

  • 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile
  • 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The presence of different halogen atoms (chlorine, bromine, fluorine) can alter the compound’s electronic properties and interactions with biological targets, highlighting the uniqueness of each derivative .

Biological Activity

The compound 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS No. 671200-42-3) is a complex organic molecule that belongs to the class of quinoline derivatives. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, synthesizing findings from various research studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H21ClN2O2SC_{22}H_{21}ClN_{2}O_{2}S with a molecular weight of 412.93 g/mol. Its structure features a quinoline core with several functional groups that are believed to contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. For instance, a study highlighted the antitumor effects of related compounds against A-549 lung cancer cell xenografts in mice. The research demonstrated that specific derivatives could induce apoptosis and inhibit tumor growth effectively .

Table 1: Summary of Anticancer Studies on Quinoline Derivatives

CompoundModelDosageEffect
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-ethyl...A-549 xenograft2.75 mg/g bodyweightReduced tumor volume
6,8-dimethyl-5-nitro...A-549 xenograftVariesInduced apoptosis
Other quinoline derivativesVariousVariesCytotoxic effects

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that certain quinoline derivatives possess broad-spectrum activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

The biological activity of this compound is attributed to several mechanisms:

  • Cell Cycle Arrest : Induces cell cycle arrest in cancer cells, leading to apoptosis.
  • DNA Damage : Causes DNA damage through reactive oxygen species (ROS) generation.
  • Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in cellular metabolism and proliferation.

Study 1: Antitumor Effects in Mice

A significant study conducted on immunodeficient Balb/c nude mice demonstrated that the administration of the compound led to a notable reduction in tumor growth rates compared to control groups. The most effective dosage was identified as 2.75 mg/g body weight, resulting in significant differences in xenograft volumes across experimental groups .

Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial activity, several derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited potent antibacterial effects, suggesting their potential use as therapeutic agents against infections .

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O2S/c1-4-15-16(11-24)21(25-17-9-22(2,3)10-18(26)20(15)17)28-12-19(27)13-5-7-14(23)8-6-13/h5-8H,4,9-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQHCBBWSXVONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC2=C1C(=O)CC(C2)(C)C)SCC(=O)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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